Product packaging for BIS-AF-Sodium salt(Cat. No.:)

BIS-AF-Sodium salt

Cat. No.: B7768681
M. Wt: 380.19 g/mol
InChI Key: MGMXQPALCMNDKC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

BIS-AF-Sodium salt, with the systematic name 2,2-Bis(4-hydroxyphenyl)hexafluoropropane disodium salt (CAS 74938-83-3), is an organic compound supplied as a solid salt for research purposes. This compound is a salt form of Bisphenol AF (BPAF), a fluorinated analog of the well-known endocrine-disrupting chemical Bisphenol A (BPA). Researchers utilize this compound and related bisphenol analogs to study their effects as endocrine-disrupting chemicals (EDCs). A significant area of investigation is their impact on steroidogenesis; studies have shown that BPAF can disrupt hormone production, such as increasing estradiol levels and altering progesterone production in both murine Leydig cells and human granulosa cell lines . The mechanism of endocrine disruption is complex and involves interactions with nuclear receptors. Research indicates that BPAF can act as a potent agonist for estrogen receptors (ERα and ERβ), with some studies ranking its estrogenic activity as stronger than that of BPA itself . Furthermore, it has been documented that Bisphenol AF, unlike BPA, preferentially activates the estrogen-related receptor alpha (ERR-α) and can bind to and deactivate ERR-β . Due to these properties, BPAF and its salts are of high interest in toxicological and environmental health research, particularly for assessing the safety of BPA substitutes. These compounds are used in various industrial applications, including as cross-linking agents for certain fluoroelastomers and as monomers for specialty polymers found in high-temperature composites and electronics . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8F6Na2O2 B7768681 BIS-AF-Sodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6O2.2Na/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10;;/h1-8,22-23H;;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMXQPALCMNDKC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)[O-])(C(F)(F)F)C(F)(F)F)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6Na2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Preparation Methodologies for 2,2 Bis 4 Hydroxyphenyl Hexafluoropropane, Disodium Salt

Established Synthetic Pathways for Disodium (B8443419) Salt Formation

The conventional methods for synthesizing 2,2-Bis(4-hydroxyphenyl)hexafluoropropane, Disodium Salt primarily revolve around direct neutralization and multi-step sequences that ensure high purity and yield.

Neutralization Reactions and Salification Optimization

The most direct route to 2,2-Bis(4-hydroxyphenyl)hexafluoropropane, Disodium Salt is through the neutralization of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF or BPAF) with a sodium base. This process involves the reaction of the acidic phenolic hydroxyl groups of BPAF with a stoichiometric amount of a sodium-containing base, typically sodium hydroxide (B78521) (NaOH) or sodium bicarbonate. vulcanchem.com

The reaction is generally carried out in a suitable solvent, such as water or a mixture of dimethyl sulfoxide (B87167) (DMSO) and toluene (B28343), to facilitate the dissolution of the reactants and the precipitation of the resulting salt. researchgate.net Optimization of this salification process is crucial for achieving high yields and purity. Key parameters that are controlled include reaction temperature, pH, and the molar ratio of reactants. For instance, a 2:1 molar equivalent of NaOH to BPAF is typically used to ensure complete conversion to the disodium salt. The stoichiometry is a critical factor, as any deviation can lead to incomplete reaction or the presence of impurities. google.com

Industrial-scale production may employ continuous reactors with precise pH and temperature controls to maintain optimal conditions and ensure consistent product quality. The final product is often purified through techniques like crystallization or chromatographic methods to remove any unreacted starting materials or byproducts. vulcanchem.com

Table 1: Parameters for Neutralization Reaction

ParameterConditionPurpose
BaseSodium Hydroxide (NaOH)To deprotonate the phenolic hydroxyl groups.
SolventWater, DMSO/TolueneTo dissolve reactants and facilitate the reaction. researchgate.net
Molar Ratio2:1 (NaOH:BPAF)To ensure complete formation of the disodium salt.
Temperature25-40°CTo control the reaction rate and prevent side reactions.
pH10-13To maintain a basic environment for complete neutralization.

Multi-Step Synthetic Sequences

In some applications, the synthesis of BPAF disodium salt is part of a larger, multi-step sequence for the creation of more complex molecules, such as polyetherimides. researchgate.net The initial step in these sequences is the synthesis of the parent compound, Bisphenol AF. This is typically achieved by reacting hexafluoroacetone (B58046) with phenol (B47542) in the presence of a catalyst like hydrogen fluoride (B91410). google.com

Following the synthesis of BPAF, the subsequent step is its conversion to the disodium salt through the neutralization reaction described previously. researchgate.net This salt then serves as a key intermediate, or monomer, in polymerization reactions. For example, the disodium salt of Bisphenol AF can be reacted with other monomers, such as N-phenyl-4-nitrophthalimide, in a nucleophilic aromatic substitution reaction to form polyetherimides. researchgate.net The use of the disodium salt is advantageous in these reactions as it enhances the nucleophilicity of the phenoxide groups, facilitating the displacement of leaving groups on the other monomer.

Emerging Synthetic Protocols for Analogous Bis-Compound Sodium Salts

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of bis-compounds and their sodium salts. These emerging protocols often leverage advances in catalysis and reaction engineering.

Organometallic Catalysis in Bis-Compound Synthesis

Organometallic catalysis has revolutionized many areas of organic synthesis, and the production of bis-compounds is no exception. tdx.catwikipedia.org While not directly applied to the final salification step, organometallic catalysts are instrumental in the synthesis of the bisphenol backbone. For instance, transition metal catalysts, such as those based on palladium or rhodium, are employed in cross-coupling reactions to form carbon-carbon bonds, which can be a key step in constructing complex bisphenol structures. wikipedia.org

These catalysts operate by bringing reactants together at a metal center, activating them, and lowering the activation energy of the desired transformation. tdx.cat The properties of the catalyst can be finely tuned by modifying the ligands surrounding the metal, allowing for high selectivity and efficiency. tdx.cat For example, chelate bis(imino)pyridine cobalt complexes have been synthesized and used as catalysts in polymerization reactions. nih.gov

Anion Metathesis Reactions for Sodium Salt Derivatization

Anion metathesis, or double displacement, offers an alternative route for the preparation of sodium salts. fiveable.mewikipedia.org This method involves the exchange of ions between two different salts. In the context of BPAF-Na2 synthesis, one could envision a scenario where a different salt of BPAF (e.g., a quaternary phosphonium (B103445) salt) is reacted with a simple sodium salt. wipo.int If the resulting byproduct salt is insoluble in the reaction medium, it will precipitate, driving the reaction to completion and leaving the desired BPAF disodium salt in solution. fiveable.me

Salt metathesis is particularly useful for preparing salts that are soluble in organic solvents. wikipedia.org This approach can provide higher yields and avoid the use of strong reducing agents that might be required in other synthetic pathways. researchgate.net

Solvent-Free and Environmentally Conscious Methodologies

In a push towards "green chemistry," solvent-free reaction conditions are being increasingly explored. scirp.org These methods aim to reduce or eliminate the use of volatile and often hazardous organic solvents. For the synthesis of related compounds, techniques like grinding solid reactants together, sometimes with a catalytic amount of a solid base like sodium hydroxide, have proven effective. nih.gov

These solvent-free reactions can lead to quantitative yields and simplify the purification process, as the product can often be isolated directly without the need for extensive solvent removal. nih.gov While the direct application to BPAF-Na2 synthesis on a large scale is still an area of development, the principles of solvent-free synthesis offer a promising avenue for more environmentally benign production methods. google.comjcsp.org.pk The use of superbasic media in solvent-free conditions has also been shown to be effective for the synthesis of other heterocyclic compounds and could potentially be adapted. mdpi.com

Advanced Purification and Isolation Techniques

The purification and isolation of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane, Disodium Salt (BIS-AF-Sodium salt) are critical steps to ensure high purity, which is essential for its subsequent applications, such as in the synthesis of high-performance polymers. Common methodologies involve a combination of techniques including crystallization, extraction, and chromatographic analysis to remove unreacted precursors, by-products, and other impurities.

Crystallization and Recrystallization

Crystallization is a primary method for purifying the crude this compound. The choice of solvent is crucial for effective purification. While the salt form has different solubility characteristics than its parent compound, Bisphenol AF (BPAF), general principles of crystallization are applicable. The process typically involves dissolving the crude salt in a suitable solvent or solvent mixture at an elevated temperature and then cooling the solution to induce crystallization of the purified product.

For the parent compound, 2,2-bis(4-hydroxyphenyl)hexafluoropropane, purification can be achieved by dissolving it in an organic solvent, followed by recrystallization, distillation separation, and crystallization. google.com A patent for a related compound, lithium or sodium bis(fluorosulfonyl)imide, also specifies purification by recrystallization from water or a polar solvent like an alcohol to achieve purities of at least 99.9% by weight. google.com

In some processes, an anti-solvent is added to the solution to decrease the solubility of the salt and promote precipitation. The resulting crystals are then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum. orgsyn.org

Solvent Extraction

Liquid-liquid extraction and solid-phase extraction (SPE) are effective techniques for separating the desired salt from impurities. pocketdentistry.comarcjournals.org In the context of purifying the related Bisphenol-A (BPA), a continuous, multi-stage, countercurrent extraction column is used. google.com This method involves washing a water/BPA crystal slurry with an organic solvent that is immiscible with and lighter than water. google.com This process simultaneously washes the crystals and extracts impurities into the organic phase. google.com The operating temperature is carefully controlled, typically between 40°C and 85°C, to remain below the melting point of the compound. google.com

For analytical purposes, various extraction techniques are employed to isolate and preconcentrate bisphenols from complex matrices. These include:

Solid-Phase Extraction (SPE) pocketdentistry.com

Liquid-Liquid Extraction (LLE) pocketdentistry.comarcjournals.org

Solid-Phase Microextraction (SPME) pocketdentistry.com

Stir Bar Sorptive Extraction (SBSE) pocketdentistry.comarcjournals.org

These methods are vital for improving detection limits and removing matrix interferences before analytical determination. pocketdentistry.com

Chromatographic Techniques

High-Pressure Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of bisphenol compounds and their salts. google.comresearchgate.net For the disodium salt of Bisphenol A, HPLC analysis is used to control the stoichiometry of the salt by measuring the amount of free BPA. google.com While HPLC can determine the quantity of the bisphenol present, it doesn't directly confirm the formation of the disodium salt without considering the pH of the solution. researchgate.net

For analytical determination of BPA, which shares a similar core structure, HPLC is often coupled with a diode-array detector (HPLC-DAD). nih.gov Optimized chromatographic conditions, such as the mobile phase composition (e.g., water and acetonitrile) and column temperature, are crucial for achieving good separation and detection. nih.gov

Filtration and Drying

Following crystallization or precipitation, the solid product is isolated via filtration. wipo.int In a patented method for producing a related phosphonium salt, impurities are easily separated by a simple filtration operation. wipo.int The collected solid is then washed, often with a non-solvent or cold solvent, to remove any remaining mother liquor containing dissolved impurities. orgsyn.orgnasa.gov The final step is drying the purified salt, which is typically performed under vacuum at room temperature or slightly elevated temperatures to remove any residual solvent without causing thermal degradation. orgsyn.org

Below is a table summarizing the purification techniques and their relevant parameters.

Technique Description Key Parameters/Solvents Purpose Reference
Recrystallization Dissolving the crude salt in a hot solvent and cooling to form pure crystals.Water, Polar Solvents (e.g., alcohols), Organic SolventsRemoval of soluble impurities, High purity product google.comgoogle.com
Solvent Extraction Separating components based on their relative solubilities in two immiscible liquids.Water-immiscible organic solventsRemoval of impurities from crystal slurries google.com
Solid-Phase Extraction (SPE) A sample preparation process where compounds are separated according to their physical and chemical properties.Various sorbents and elution solventsIsolation and preconcentration from complex matrices pocketdentistry.com
High-Pressure Liquid Chromatography (HPLC) A technique to separate, identify, and quantify each component in a mixture.Mobile Phase (e.g., Acetonitrile/Water), C18 columnPurity analysis, Stoichiometry control, Preparative purification google.comresearchgate.netnih.gov
Filtration Mechanical or physical operation that separates solids from fluids (liquids or gases).N/AIsolation of solid purified product from mother liquor wipo.intnasa.gov
Vacuum Drying Drying in the absence of air to prevent oxidation and at lower temperatures.Low temperature, VacuumRemoval of residual solvents from the final product orgsyn.org

Spectroscopic and Analytical Characterization Techniques for 2,2 Bis 4 Hydroxyphenyl Hexafluoropropane, Disodium Salt

Vibrational Spectroscopy Applications (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations of BIS-AF-Sodium Salt. Analysis of the parent compound, 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF), is crucial for interpreting the spectra of its disodium (B8443419) salt.

In the Infrared (IR) spectrum of Bisphenol AF, a prominent feature is the broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl groups. The formation of the disodium salt involves the deprotonation of these hydroxyl groups to form phenoxide ions (-O⁻Na⁺). This structural change leads to the disappearance of the characteristic broad O-H stretching band, typically found in the 3200-3600 cm⁻¹ region of the parent compound's spectrum.

Furthermore, the C-O stretching vibration, observed in Bisphenol AF, experiences a shift upon salt formation. The C-O bond in the phenoxide ion gains more double-bond character due to resonance, causing a shift in its stretching frequency compared to the phenolic C-OH bond. Other key vibrational modes for Bisphenol AF include C-H stretching vibrations of the aromatic rings, aromatic C=C stretching bands, and strong absorptions associated with the C-F bonds of the hexafluoroisopropylidene group. nih.gov These C-F stretching modes are typically intense and occur in the 1300-1100 cm⁻¹ region.

Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. For Bisphenol AF, characteristic Raman peaks include those for aromatic ring breathing modes and C-C stretching of the isopropylidene bridge. mdpi.com Upon conversion to the disodium salt, shifts in the positions and intensities of these bands are expected, reflecting the change in the electronic distribution within the aromatic rings due to the formation of the phenoxide ions. The symmetric vibrations of the aromatic rings are particularly sensitive to this change and can be effectively probed by Raman spectroscopy. Comparing the spectra of the salt with its parent compound allows for a detailed analysis of the structural changes resulting from the deprotonation of the phenolic groups.

Interactive Data Table: Key Vibrational Frequencies for Bisphenol AF
Vibrational ModeTypical Wavenumber (cm⁻¹) (Bisphenol AF)Expected Change in this compoundTechnique
O-H Stretch3200-3600 (broad)DisappearanceIR
Aromatic C-H Stretch3000-3100Minor shiftIR, Raman
C=C Aromatic Stretch1500-1600Shift in position and intensityIR, Raman
C-O Stretch1200-1300Shift to higher frequencyIR
C-F Stretch1100-1300Minor shiftIR
Aromatic Ring Breathing~800-1000Shift in position and intensityRaman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of the parent compound, Bisphenol AF, the most characteristic signal is that of the phenolic hydroxyl protons (-OH). This signal typically appears as a singlet, and its chemical shift is dependent on concentration and solvent. Upon formation of the disodium salt, this hydroxyl proton is removed, leading to the disappearance of its corresponding signal in the ¹H NMR spectrum.

The aromatic protons of the two phenyl rings in Bisphenol AF typically exhibit a pattern of two doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene (B151609) ring. The formation of the phenoxide ions in the disodium salt alters the electron density of the aromatic rings. This change in the electronic environment causes a shift in the chemical shifts of the aromatic protons, usually to a higher field (lower ppm values), due to the increased electron-donating character of the -O⁻ group compared to the -OH group.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For Bisphenol AF, distinct signals are observed for the different carbon atoms, including the quaternary carbon of the hexafluoroisopropylidene group, the aromatic carbons, and the carbons bearing the hydroxyl groups.

Key changes in the ¹³C NMR spectrum upon formation of this compound include:

C-O Carbon: The most significant shift is observed for the carbon atom directly attached to the oxygen (ipso-carbon). The formation of the phenoxide results in a substantial downfield shift for this carbon due to the increased electron density and resonance effects.

Aromatic Carbons: The chemical shifts of other aromatic carbons (ortho, meta, and para to the C-O bond) are also affected, reflecting the altered electron distribution throughout the phenyl rings.

Quaternary Carbon: The chemical shift of the central quaternary carbon atom, bonded to the two phenyl rings and the two trifluoromethyl groups, is also expected to show a minor shift due to the change in the electronic nature of the attached aromatic rings.

Fluorine (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. Since the ¹⁹F nucleus has a spin of 1/2 and a high natural abundance, it provides sharp and well-resolved signals. In this compound, the six fluorine atoms of the two trifluoromethyl (-CF₃) groups are chemically and magnetically equivalent. Consequently, they are expected to give rise to a single, sharp singlet in the ¹⁹F NMR spectrum.

The chemical shift of the fluorine atoms is a sensitive probe of the local electronic environment. While the primary structural change occurs at the phenolic hydroxyl groups, subtle long-range electronic effects from the formation of the phenoxide ions could potentially induce a small change in the ¹⁹F chemical shift compared to the parent Bisphenol AF. The position of this singlet is typically referenced against an internal or external standard, such as trifluoroacetic acid (TFA) or sodium trifluoroacetate. researchgate.netnih.gov

Interactive Data Table: Expected NMR Spectral Changes
NucleusFeature in Bisphenol AFExpected Change in this compound
¹H Phenolic -OH singletSignal disappears
Aromatic proton doubletsUpfield shift (to lower ppm)
¹³C C-OH signalSignificant downfield shift
Other aromatic carbon signalsShifts reflecting altered electron density
¹⁹F Single sharp singlet for -CF₃ groupsPotential minor shift

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar and ionic compounds like this compound, as it minimizes fragmentation and allows the observation of the intact molecular species. chemicalbook.com

When analyzing this compound by ESI-MS, the spectrum would likely be acquired in the negative ion mode. In this mode, one would expect to observe the dianion of Bisphenol AF at an m/z corresponding to [M - 2Na]²⁻, where M is the mass of the disodium salt. Alternatively, the singly charged anion [M - Na]⁻ might be observed. The high-resolution mass spectrometry capabilities of instruments like Orbitrap can be used to determine the elemental composition of these ions with high accuracy, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) can be employed to gain further structural information. By selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pathways of bisphenols, including Bisphenol AF, have been studied, and often involve the loss of the side-chain alkyl or fluoroalkyl group. For the Bisphenol AF anion, characteristic fragmentation would likely involve the loss of a CF₃ group or other cleavages around the central quaternary carbon, providing a structural fingerprint of the molecule.

The presence of sodium ions can sometimes lead to the formation of cluster ions or adducts in the ESI source, which can complicate the spectrum but also provide evidence of the salt's composition.

Advanced Optical and Chiroptical Spectroscopic Methods

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For aromatic compounds like this compound, the absorption of UV light excites electrons in the benzene rings. The parent compound, BPAF, is expected to exhibit characteristic absorption bands in the UV region. Upon formation of the disodium salt, the deprotonation of the phenolic hydroxyl groups to form phenoxide ions is anticipated to cause a bathochromic (red) shift in the absorption maxima. This is due to the increased electron-donating character of the phenoxide ion, which reduces the energy required for electronic transitions.

Fluorometry, or fluorescence spectroscopy, measures the emission of light from a substance that has absorbed light. This technique is often more sensitive than absorption spectroscopy. Aromatic compounds are often fluorescent. For instance, the structurally similar compound bisphenol A (BPA) exhibits fluorescence with excitation wavelengths in the range of 220–290 nm and an emission wavelength range of 290–375 nm. mdpi.com It is expected that this compound would also be fluorescent, and its emission spectrum would likely be red-shifted compared to the protonated form due to the stabilizing effect of the negative charge on the excited state.

Table 1: Expected UV-Vis Absorption and Fluorescence Properties of this compound Based on Related Compounds

Spectroscopic TechniqueParameterExpected Wavelength Range (nm)Remarks
UV-Vis SpectroscopyAbsorption Maximum (λmax)230 - 300Based on data for similar phenolic compounds. A red shift is expected compared to the protonated form.
FluorometryExcitation Wavelength (λex)220 - 290Based on data for the related compound bisphenol A. mdpi.com
FluorometryEmission Wavelength (λem)300 - 380Based on data for the related compound bisphenol A, with an expected red shift. mdpi.com

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. wikipedia.orgjascoinc.com This technique is highly sensitive to the stereochemistry of molecules and is widely used for the analysis of chiral compounds. wikipedia.org A molecule must be chiral (lacking an internal plane of symmetry) to exhibit a CD spectrum.

The molecule 2,2-Bis(4-hydroxyphenyl)hexafluoropropane itself is achiral as it possesses a plane of symmetry. Consequently, its disodium salt, this compound, is also achiral and would not be expected to produce a CD signal in an achiral solvent. However, a CD spectrum could be induced under certain conditions, for example, if the molecule forms a complex with a chiral host molecule, such as a cyclodextrin, or if it is dissolved in a chiral solvent. In such a chiral environment, the achiral guest molecule can adopt a chiral conformation, leading to an induced circular dichroism (ICD) spectrum. The observation of an ICD spectrum would provide evidence for the formation of a supramolecular complex and could offer insights into the nature of the host-guest interactions. To date, there is no available literature reporting the circular dichroism analysis of this compound.

Table 2: Conditions for Potential Chiral Analysis of this compound using Circular Dichroism

ConditionExpected OutcomeRationale
Dissolved in an achiral solventNo CD signalThe molecule is inherently achiral.
Complexed with a chiral host moleculeInduced CD spectrum may be observedThe achiral molecule adopts a chiral conformation within the chiral host.
Dissolved in a chiral solventInduced CD spectrum may be observedThe chiral solvent environment can induce a preferred chiral conformation.

Molecular Recognition and Supramolecular Chemistry of 2,2 Bis 4 Hydroxyphenyl Hexafluoropropane, Disodium Salt Analogues

Anion and Ion-Pair Recognition Mechanisms

The ability of synthetic receptors to bind anions and ion pairs is a cornerstone of supramolecular chemistry. The design of these receptors often incorporates specific functional groups and structural motifs to achieve high affinity and selectivity.

Hydrogen Bonding Interactions in Anion Binding

Hydrogen bonding is a fundamental non-covalent interaction exploited in the design of anion receptors. The strength and directionality of hydrogen bonds make them ideal for recognizing and binding specific anionic guests.

Receptors containing urea, thiourea, or amide groups are commonly used for anion recognition due to their capacity to form strong and directional hydrogen bonds with anions. nih.gov The acidity of the receptor can influence its affinity for anions; for instance, more acidic receptors have demonstrated higher affinity for basic anions like fluoride (B91410). acs.org Computational studies have provided insights into these interactions, showing that electron-acceptor groups within the receptor can polarize the bonds involved in anion binding, leading to more favorable interactions. rsc.org The geometry of the receptor also plays a crucial role, with some "two-wall" bis-calix nih.govpyrrole receptors exhibiting near-exclusive selectivity for fluoride due to their highly restricted binding cavities. utexas.edu

Cooperative Binding Mechanisms in Ion-Pair Recognition

Cooperative binding, where the binding of one guest influences the binding of a second, is a key strategy for enhancing the affinity and selectivity of receptors for ion pairs. This often involves multitopic receptors with distinct binding sites for both the cation and the anion.

Several studies have demonstrated that receptors can recognize alkali metal-acetate salts through a cooperative mechanism. nih.govacs.org In these systems, the anion is typically bound through hydrogen bonds, while the cation interacts with other functionalities like polyether spacers. acs.org The degree of cooperativity can be influenced by the specific cation and the receptor's structure. For example, one receptor showed more favorable binding to acetate (B1210297) in the presence of potassium, while another favored sodium. nih.gov This positive cooperativity is a common feature in heteroditopic receptors, where the pre-complexation of a cation can "switch on" or enhance the binding of an anion. cam.ac.uknih.gov The simultaneous action of multiple anion binding domains, reinforced by cation coordination, is responsible for the strong ion-pair binding observed in some receptors. researchgate.net

Host-Guest Complexation Studies

Host-guest chemistry involves the formation of well-defined structural complexes between a larger host molecule and a smaller guest molecule or ion. The study of these complexes provides valuable information on the nature of non-covalent interactions.

The complexation of various guests by host molecules like calixarenes and pillararenes has been extensively studied. For instance, the synthesis of 1,3-dimethyl calix nih.govarene–bisphenol-A copolyethers has been described, and their receptor ability towards silver(I) ions was found to be significantly higher than that of a related calix nih.govarene. researchgate.net In another example, the binding behavior of substituted 1,4-bis(pyridinium)butane derivatives with a negatively charged carboxylatopillar onepetro.orgarene was investigated. The results showed that the position of substituents on the pyridinium (B92312) ring dramatically affects the association constants and binding modes, with electrostatic attraction and hydrophobic interactions playing a key role in the remarkably improved complexation in aqueous solution. acs.org Furthermore, the complexation of anions by an azocalix nih.govarene derivative has been studied, highlighting the potential of its fluoride complex salt to capture CO2 from the air. mdpi.com

HostGuest(s)Key Findings
1,3-dimethyl calix nih.govarene–bisphenol-A copolyethersSilver(I) ionsShowed one hundred-fold greater receptor ability compared to calix nih.govarene tetrapropyl ether. researchgate.net
Carboxylatopillar onepetro.orgareneSubstituted 1,4-bis(pyridinium)butane derivativesSubstituent position on the guest significantly impacts association constants and binding modes. acs.org
Azocalix nih.govarene derivativeFluoride anionThe resulting complex salt demonstrated the ability to capture atmospheric CO2. mdpi.com

Interfacial Properties and Self-Assembly in Complex Systems

The behavior of molecules at interfaces and their ability to self-assemble into larger, ordered structures are critical aspects of supramolecular chemistry, with applications in areas like microemulsion technology.

Microemulsion Structure and Dynamics

Water-in-oil (w/o) microemulsions are thermodynamically stable dispersions of water droplets in a continuous oil phase, stabilized by a surfactant layer at the water-oil interface. The structure and dynamics of these systems are influenced by various factors, including temperature, solvent, and the presence of salts.

Studies on water/sodium bis(2-ethylhexyl)sulfosuccinate (AOT)/isooctane microemulsions have shown that they can form different structural phases with increasing water-to-surfactant molar ratios. iucr.org The presence of salts in the water pools can affect the microemulsion structures, with the effect being dependent on the water content. iucr.org For instance, increasing salt concentration can suppress oligomerization at low water content and reduce the microemulsion radius at high water content. iucr.org The dynamics of these systems, such as the intermicellar exchange of reactants, are also influenced by factors like temperature and the chain length of the oil solvent. researchgate.net

Protein-Salt Interactions and Solution Behavior

The behavior of proteins in solution is profoundly influenced by the presence of salts. These effects range from generalized stabilization or destabilization of protein structure to highly specific binding events. The disodium (B8443419) salt of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (BIS-AF-Sodium salt) presents a unique case where it can act both as a general electrolyte and as a specific interacting ligand, owing to its distinct anionic structure.

The interaction between proteins in an aqueous solution is a delicate balance of attractive and repulsive forces, which can be significantly modulated by the addition of salts. Simple, inorganic salts like sodium chloride primarily exert their effect by screening electrostatic charges on the protein surface. At low concentrations, this screening reduces repulsion between charged protein molecules, which can sometimes lead to aggregation or "salting-out" elementlabsolutions.com. At very high concentrations, salts compete for water molecules, which can also reduce protein solubility elementlabsolutions.com.

The influence of a salt is highly dependent on the identity of its constituent ions. For instance, studies comparing the effects of sodium chloride and ammonium (B1175870) sulfate (B86663) on various proteins have shown that their impacts on protein-protein interactions differ significantly. While sodium chloride often has a minimal effect on protein interactions up to high concentrations, ammonium sulfate systematically causes a decrease in the second virial coefficient (b2), indicating an increase in attractive interactions that can lead to protein precipitation and crystallization.

Unlike simple inorganic salts, this compound introduces a large, structured organic anion into the solution. This anion, the dianion of Bisphenol AF (BPAF), is capable of more than just electrostatic screening. Research has shown that BPAF and its analogues can bind directly to various proteins. For example, BPAF is a known agonist for estrogen receptors (ER) and the Atlantic cod estrogen receptor alpha (gmERα), indicating specific binding within the receptor's ligand-binding pocket. nih.govacs.org Similarly, the non-fluorinated analogue, Bisphenol A (BPA), has been shown to bind to protein disulfide isomerase (PDI) and inhibit its activity. nih.gov

The sodium salt of BPAF would thus be expected to engage in highly specific protein-salt interactions. A study using the disodium salt of the non-fluorinated analogue, BPA, demonstrated that its negatively charged phenoxide groups interact directly with positively charged functional monomers via electrostatic forces. dphen1.com By analogy, the two phenoxide groups on the BIS-AF dianion can form targeted ion pairs with positively charged amino acid residues (such as lysine (B10760008) or arginine) on a protein's surface or within a binding cavity. This directed, specific binding is distinct from the diffuse, non-specific charge screening provided by a small ion like chloride. This interaction can alter the protein's conformation, block active sites, or mediate protein-protein interactions in a manner dictated by the specific binding geometry rather than general electrostatic effects alone.

The Hofmeister series, first established in 1888, ranks ions based on their ability to precipitate proteins from a solution—a process known as "salting-out". wikipedia.org This series reflects the ions' effects on water structure and their interactions with macromolecules. wikipedia.orgtaylorandfrancis.com Ions are broadly classified into two groups:

Kosmotropes (order-makers): These are typically small ions with high charge density (e.g., SO₄²⁻, HPO₄²⁻, Na⁺, Mg²⁺). They are strongly hydrated, increase the surface tension of water, and tend to stabilize protein structures and promote their precipitation ("salting-out"). nih.gov

Chaotropes (order-breakers): These are large ions with low charge density (e.g., SCN⁻, I⁻, K⁺, NH₄⁺). They are weakly hydrated, decrease the surface tension of water, and tend to destabilize protein structures and increase their solubility ("salting-in"). elementlabsolutions.comnih.gov

Therefore, the net effect of this compound on a macromolecular system like a protein solution is complex. It would not align simply with the position of sodium or a typical carboxylate in the Hofmeister series. The chaotropic nature of the large BPAF anion could increase the solubility of nonpolar molecules and peptide groups, potentially destabilizing the native folded state of a protein. Current time information in Newton County, US. Simultaneously, the kosmotropic sodium cations would work to stabilize the system. This dual nature suggests that the solution behavior of macromolecules in the presence of this compound will be highly dependent on concentration and the specific protein involved, as the specific binding interactions described in section 6.4.1 could easily dominate over the more subtle, water-structure-mediated Hofmeister effects.

Table 1: Hofmeister Series of Ions and Their General Effect on Proteins This table provides a generalized ranking. The precise order can vary depending on the specific protein and solution conditions.

Effect on Protein Ion Type Anion Series (Increasing Salting-Out) Cation Series (Increasing Salting-Out)
Salting-In / Destabilizing Chaotropes (Weakly Hydrated) SCN⁻ < I⁻ < ClO₄⁻ < NO₃⁻ < Br⁻ < Cl⁻ NH₄⁺ < K⁺ < Na⁺
Salting-Out / Stabilizing Kosmotropes (Strongly Hydrated) Cl⁻ < CH₃COO⁻ < SO₄²⁻ < HPO₄²⁻ Na⁺ < Li⁺ < Mg²⁺ < Ca²⁺

Chiral Recognition Phenomena

Chiral recognition is a fundamental process in supramolecular chemistry and biology where a chiral molecule or system selectively interacts with one enantiomer of a different chiral compound. mdpi.com This differentiation typically arises from the formation of transient diastereomeric complexes, which have different energies and stabilities, often explained by the "three-point interaction model". mdpi.com While 2,2-Bis(4-hydroxyphenyl)hexafluoropropane is an achiral molecule, its structure serves as a robust scaffold for the design of chiral receptors and for use in chiral separation techniques.

One of the most common methods for resolving a racemic mixture of chiral compounds is through diastereomeric salt formation. This involves reacting a racemic acid with a single enantiomer of a chiral base, or vice versa. The resulting diastereomeric salts have different physical properties, most notably solubility, which allows one diastereomer to be crystallized and separated from the other.

In this context, this compound, as a dibasic salt, can be used to resolve racemic mixtures of chiral amines or other cationic chiral molecules. The two anionic phenoxide centers of the BIS-AF dianion can interact with the cationic centers of a chiral amine (R/S-Amine⁺) to form two different diastereomeric salts:

[BIS-AF]²⁻[(R)-Amine⁺]₂

[BIS-AF]²⁻[(S)-Amine⁺]₂

The difference in the spatial arrangement of the groups on the chiral centers of the amine will lead to different packing efficiencies and intermolecular interactions in the crystal lattice of the two diastereomeric salts. This results in differing solubilities, enabling the separation of the enantiomers. Research on related bisphenol structures has demonstrated their utility in creating chiral selectors. For example, chiral polymers of intrinsic microporosity have been synthesized from bisphenol A derivatives for the fluorescent recognition of amino acids. sioc-journal.cn Furthermore, other studies have shown that chiral receptors derived from bisphenol-like structures can achieve high configurational stability, making them suitable for applications in chiral recognition and catalysis. nih.gov These examples underscore the potential of the bisphenol framework, including that of BIS-AF, as a key component in the field of chiral recognition.

Structure Activity Relationship Sar Studies of 2,2 Bis 4 Hydroxyphenyl Hexafluoropropane, Disodium Salt Analogues

Systematic Modification of Chemical Scaffolds and Functional Groups

The systematic modification of the 2,2-bis(4-hydroxyphenyl)hexafluoropropane scaffold involves altering several key components of the molecule to observe resulting changes in activity. The core structure consists of two hydroxyphenyl groups linked by a central bridging carbon atom. Modifications can be made to the phenyl rings, the bridging group, and the hydroxyl functional groups.

Key modifications explored in the study of bisphenol analogues include:

Alteration of the Bridge: The hexafluoroisopropylidene bridge in BPAF is a defining feature. SAR studies compare BPAF with analogues having different bridging structures. For example, Bisphenol A (BPA) contains an isopropylidene group, Bisphenol E (BPE) has an ethylidene bridge, and Bisphenol F (BPF) features a simple methylene (B1212753) bridge. researchgate.net

Substitution on the Phenyl Rings: Introducing or altering substituents on the aromatic rings can significantly impact electronic properties, hydrophobicity, and steric profile. An example includes the synthesis of an amine-substituted BPAF-derivative (BPNH2). researchgate.net

Compound NameAbbreviationBridging Group Structure
Bisphenol AFBPAF-C(CF₃)₂-
Bisphenol ABPA-C(CH₃)₂-
Bisphenol BBPB-CH(CH₃)(CH₂CH₃)-
Bisphenol EBPE-CH(CH₃)-
Bisphenol FBPF-CH₂-

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure and the biological activity of a series of compounds. medcraveonline.comijnrd.org The primary goal of QSAR is to develop predictive models that can estimate the activity of new, unsynthesized molecules. medcraveonline.com This process involves calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties and using statistical methods to link these descriptors to observed activity. ucv.veijnrd.org

The development of a QSAR model typically involves several key steps:

Data Set Preparation: A dataset of molecules with known biological activities is compiled. For bisphenol analogues, this could be their binding affinity to a specific receptor or their potency in a functional assay. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These can include:

Electronic Descriptors: Such as atomic charges and dipole moments, which describe the electronic aspects of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific shape indices, which describe the size and shape of the molecule. nih.gov

Hydrophobic Descriptors: Most commonly the octanol-water partition coefficient (logP), which quantifies the lipophilicity of the compound. nih.gov

Topological Descriptors: Numerical values derived from the graph representation of the molecule.

Model Building: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms like artificial neural networks, are used to create an equation that links the descriptors to the activity. medcraveonline.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. medcraveonline.com

For bisphenol analogues, a QSAR model could predict their interaction with biological targets like Ras proteins. Descriptors capturing the properties of the bridging alkyl group (e.g., its size, hydrophobicity, and the presence of fluorine atoms) and the phenyl rings would likely be critical variables in such a model. researchgate.netnih.gov For instance, a QSAR study on other bis-quaternary ammonium (B1175870) salts identified the length of an N-alkyl chain and the octanol-water partition coefficient as major contributors to the model's predictive power. nih.gov

Correlation between Structural Features and Specific Biological or Chemical Activities

Research has established a clear correlation between the structural features of BPAF and its analogues and their biological activity, particularly as allosteric activators of Ras isoforms, which are key proteins in cellular signaling pathways. researchgate.net

A study by Schöpel et al. (2018) demonstrated that BPAF and other bisphenol derivatives, including BPA, BPE, BPF, and BPB, directly interact with GDP-bound Ras proteins. researchgate.net This interaction occurs at a common allosteric binding site, inducing a conformational change in the protein that facilitates nucleotide exchange, leading to its activation. This finding defines these plasticizers as allosteric agonists for Ras. researchgate.net

The specific structural features of the bisphenol analogues were found to influence this interaction:

The Bridge: The nature of the central bridging group is a key determinant of activity. The study showed that analogues with different bridges (e.g., the methylene in BPF, the isopropylidene in BPA, and the hexafluoroisopropylidene in BPAF) all bind to the same allosteric pocket on the K-Ras isoform. researchgate.net

Fluorination: The highly electronegative fluorine atoms in BPAF's bridge distinguish it from non-fluorinated analogues like BPA. NMR titration experiments showed that BPAF binding to K-Ras4B-GDP induces significant chemical shift perturbations, indicating a direct interaction and conformational change. researchgate.net The comparison between BPAF and BPA highlights the role of the trifluoromethyl groups in modulating binding affinity and allosteric effects.

The table below summarizes the observed interaction of various bisphenol analogues with the K-Ras4B protein, as indicated by NMR chemical shift perturbations. This provides a qualitative measure of the binding interaction.

CompoundInteraction with K-Ras4B-GDPObserved Effect
Bisphenol AF (BPAF)YesInduces significant chemical shift perturbations; allosteric activation. researchgate.net
Bisphenol A (BPA)YesBinds to the same allosteric site as BPAF. researchgate.net
Bisphenol E (BPE)YesBinds to the same allosteric site as BPAF. researchgate.net
Bisphenol F (BPF)YesBinds to the same allosteric site as BPAF. researchgate.net
Amine-substituted BPAF (BPNH2)YesBinds to the same allosteric site, KD determined as 0.20 ± 0.10 mM. researchgate.net

These SAR findings demonstrate that the general bisphenol scaffold is a key pharmacophore for this allosteric interaction, while specific modifications, particularly to the central bridge, modulate the potency and nature of the effect. researchgate.net

Future Research Directions and Unexplored Avenues for 2,2 Bis 4 Hydroxyphenyl Hexafluoropropane, Disodium Salt

Innovation in Sustainable Synthetic Protocols

The current synthesis of BPAF-Na2 typically involves the preparation of BPAF followed by a deprotonation step to form the disodium (B8443419) salt. While effective, these methods often rely on traditional chemical processes that may not align with modern principles of green chemistry. Future research should prioritize the development of innovative and sustainable synthetic protocols.

Key research objectives include:

Green Solvents and Reagents: Investigating the use of environmentally benign solvents, such as supercritical fluids or bio-based solvents, to replace conventional organic solvents.

Catalyst Development: Exploring novel catalytic systems, including biocatalysts or reusable solid catalysts, to improve reaction efficiency and reduce waste. kit.edursc.org The goal is to create more atom-economical pathways for the synthesis of both the BPAF precursor and its subsequent salt formation. kit.edu

Process Intensification: Developing continuous flow processes or one-pot syntheses that combine multiple reaction steps, thereby minimizing energy consumption, reaction time, and the need for intermediate purification. amazon.com

Alternative Feedstocks: Researching the potential for synthesizing the core structure from renewable feedstocks, moving away from petroleum-based starting materials. kit.edu

A framework for developing more sustainable chemical synthesis designs could be adapted to guide this research, ensuring a holistic approach that considers the entire lifecycle. nih.gov

Application of Advanced Spectroscopic Techniques for Dynamic Studies

The dynamic behavior of BPAF-Na2 in various environments (e.g., in solution, at interfaces, or during polymerization) is critical to understanding its function and reactivity. While standard spectroscopic methods provide basic structural information, advanced techniques are needed to probe its complex dynamics in real-time.

Future research should leverage techniques such as:

Time-Resolved Spectroscopy: Employing femtosecond transient absorption and stimulated Raman spectroscopy to observe the ultrafast electronic and vibrational dynamics of the molecule following photoexcitation. mbi-berlin.de This can reveal crucial information about relaxation pathways and energy transfer processes.

2D Spectroscopy (UV/Vis, IR): Using two-dimensional spectroscopic methods to unravel complex couplings between electronic and vibrational states, providing a more detailed picture of molecular structure and its fluctuations. mbi-berlin.de

Advanced NMR Spectroscopy: Applying solid-state NMR and multidimensional solution NMR techniques to study the conformation, aggregation, and interaction of BPAF-Na2 with other molecules in different phases. researchgate.net

In Situ Synchrotron-Based Techniques: Utilizing methods like X-ray absorption near-edge structure (XANES) spectroscopy to probe the local electronic structure and bonding of the sodium and oxygen atoms in real-time during chemical reactions or material processing. semanticscholar.org

These advanced methods will provide unprecedented insight into the molecule's behavior, which is essential for designing new materials and understanding its biological interactions. datanose.nlresearchgate.net

Development of Integrated Multi-Scale Computational Models

Computational modeling is an indispensable tool for predicting molecular properties and guiding experimental work. For BPAF-Na2, an integrated multi-scale modeling approach is necessary to bridge the gap between its quantum mechanical properties and its macroscopic behavior in materials or biological systems.

Future computational research should focus on:

Ab Initio Force Field Development: Performing high-level quantum mechanical calculations (e.g., DFT and MP2) on BPAF-Na2 and its fragments to develop accurate force fields for classical molecular dynamics (MD) simulations. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid QM/MM models to simulate the reactivity of BPAF-Na2 in complex environments, such as the active site of an enzyme or a growing polymer chain, treating the reactive center with high accuracy while modeling the surrounding environment classically.

Coarse-Grained (CG) Modeling: Developing CG models to simulate the large-scale and long-time behavior of polymer systems derived from BPAF-Na2, allowing for the prediction of morphology and bulk material properties.

Machine Learning Integration: Employing machine learning algorithms, trained on experimental and computational data, to accelerate the prediction of properties and the discovery of new structures with desired characteristics. researchgate.net

These integrated models will create a powerful "computational microscope" to explore the structure-property relationships of BPAF-Na2 from the atomic to the macroscopic scale.

Elucidation of Complex Reaction Mechanisms in Biological and Materials Systems

The reactivity of BPAF-Na2 is central to its utility and its potential biological impact. Elucidating its reaction mechanisms in different contexts is a critical area for future research.

In Biological Systems: The parent compound, BPAF, is known to be an endocrine disruptor that interacts with multiple hormone receptors, including estrogen, androgen, and thyroid receptors. mdpi.comnih.govfoodpackagingforum.org Research indicates it can be more potent than Bisphenol A (BPA) in some instances. foodpackagingforum.org Future studies on the disodium salt should investigate:

Receptor Binding and Activation: How the ionic form, BPAF-Na2, alters binding affinity and functional activity at various nuclear and membrane receptors compared to the neutral BPAF molecule. nih.govnih.gov

Metabolic Pathways: The metabolic fate of BPAF-Na2 in vivo, identifying key metabolites and understanding how the salt form affects absorption, distribution, metabolism, and excretion (ADME) profiles.

Oxidative Stress and Cellular Responses: The mechanisms by which BPAF-Na2 may induce oxidative stress, lipid peroxidation, or other cellular responses, and how these effects differ from other bisphenols. foodpackagingforum.orgmdpi.com

In Materials Systems: BPAF-Na2 is a potential monomer for synthesizing high-performance polymers like polycarbonates, polyarylates, and polyetherimides. researchgate.netresearchgate.netiaeg.com Research is needed to understand:

Polymerization Kinetics: The detailed kinetics and mechanisms of polycondensation reactions involving BPAF-Na2, including the role of the sodium cation in influencing reaction rates and polymer structure. researchgate.net

Crosslinking and Degradation: The mechanisms of crosslinking in thermosetting resins derived from BPAF-Na2 and the pathways of thermal or chemical degradation, which determine the material's durability and service life. vdoc.pub

Discovery of Novel Molecular Recognition Paradigms

Molecular recognition is the foundation of many biological processes and technological applications, such as sensing and separation. The unique structure of BPAF-Na2—with its electron-rich aromatic rings, electronegative fluorine atoms, and ionic phenoxide groups—suggests it could participate in novel recognition events.

Future research directions include:

Host-Guest Chemistry: Designing and synthesizing macrocyclic hosts that can selectively bind BPAF-Na2, leading to the development of sensors for its detection in environmental or biological samples.

Biomimetic Receptors: Exploring the use of BPAF-Na2 as a building block for creating synthetic receptors that mimic the binding pockets of biological targets, which could have applications in diagnostics or therapeutics.

Self-Assembly and Supramolecular Chemistry: Investigating the self-assembly behavior of BPAF-Na2 and its derivatives in solution and on surfaces to create ordered nanostructures, such as nanotubes or vesicles, with unique functional properties.

Interactions with Biomolecules: Systematically studying the non-covalent interactions (e.g., halogen bonding, cation-π interactions) between BPAF-Na2 and proteins or nucleic acids to build a fundamental understanding of its molecular recognition patterns in a biological context. mrs-j.org

Expansion of Structure-Activity Correlation Libraries for Predictive Design

To rationally design new molecules based on the BPAF-Na2 scaffold for specific applications, it is essential to build comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) libraries. This involves systematically modifying the molecular structure and correlating these changes with measured activities and properties.

Key research strategies should include:

Combinatorial Synthesis: Synthesizing a library of BPAF-Na2 derivatives with variations in the aromatic ring substitution, the bridging group, or the counter-ion.

High-Throughput Screening: Developing and implementing high-throughput assays to rapidly screen the synthesized library for desired properties, such as thermal stability, endocrine activity, polymerization reactivity, or optical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using the generated data to build robust QSAR models that can predict the properties of yet-unsynthesized molecules, guiding the design of next-generation compounds with enhanced performance and reduced toxicity. acs.org

A detailed SAR library would be invaluable for creating safer, high-performance materials, for example, by designing fluorinated bisphenols that retain desirable material properties without exhibiting endocrine activity. researchgate.netnih.gov

Identification of New Applications in Emerging Technologies

The unique combination of properties offered by BPAF-Na2—including thermal stability, chemical resistance, and specific optical and dielectric properties conferred by the fluorine content—makes it a promising candidate for use in a variety of emerging technologies. mdpi.com

Potential application areas to be explored include:

Advanced Polymers and Composites: As a monomer for creating specialty polymers with high glass transition temperatures, low dielectric constants, and high optical clarity for use in aerospace, microelectronics, and advanced optical systems. mdpi.comiaeg.com

Membrane Technology: Fabricating selective membranes for gas separation (e.g., CO2 capture) or water purification, where the specific chemistry and free volume of BPAF-based polymers could offer superior performance.

Energy Storage: Developing novel polymer electrolytes or binders for high-performance batteries or capacitors, where the ionic nature and electrochemical stability of BPAF-Na2 derivatives could be advantageous.

Biomedical Materials: Investigating its use in biocompatible polymers for medical devices or drug delivery systems, provided that toxicological concerns can be effectively managed through molecular design. rsc.org

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique molecular structure of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt, also known as BIS-AF-Sodium salt, positions it as a compelling candidate for pioneering interdisciplinary research at the nexus of chemical biology and materials science. This compound is the sodium salt of Bisphenol AF (BPA-AF), a fluorinated analog of Bisphenol A (BPA). nih.gov The presence of two trifluoromethyl (-CF3) groups and the enhanced water solubility of the salt form offer significant advantages for creating novel functional materials and biologically active systems. ontosight.aimatrixscientific.com Future research can leverage these properties to explore previously uncharted scientific territories.

The primary utility of the parent compound, Bisphenol AF, lies in its role as a monomer for synthesizing high-performance fluoropolymers, such as polyimides, polyarylates, and poly(arylene ether sulfone)s. vt.eduresearchgate.netkinsoe.com These materials are known for their exceptional thermal stability, chemical resistance, and specific optical and dielectric properties, largely attributable to the fluorine content. researchgate.netmdpi.com The disodium salt form, being more amenable to aqueous processing, opens up new synthesis routes, particularly for creating materials designed to interact with biological systems where aqueous environments are standard. ontosight.aiessentialchemicalindustry.org

One promising direction is the development of advanced biomaterials. Fluorinated polymers often exhibit low surface energy and hydrophobicity, which can be harnessed to create anti-fouling surfaces for medical implants and devices. mdpi.comsci-hub.se Research could focus on fabricating copolymers where this compound is a key component, allowing for the precise tuning of surface properties. By controlling the degree of fluorination and incorporating hydrophilic domains, it may be possible to engineer materials that resist protein adsorption and bacterial biofilm formation, a critical challenge in modern medicine.

In the realm of chemical biology, this compound could serve as a foundational building block for creating sophisticated biosensors. The parent compound, BPA-AF, is a recognized endocrine disruptor, and developing sensitive detection methods is a significant area of research. nih.govresearchgate.net This knowledge can be inverted to use the molecule's specific binding properties to design highly selective sensors. Future work could involve the synthesis of molecularly imprinted polymers (MIPs) using this compound as a template or functional monomer. mdpi.com These MIPs could be integrated into electrochemical or optical sensing platforms for the detection of other fluorinated compounds or structurally related endocrine disruptors. mdpi.commdpi.com The enhanced solubility of the sodium salt facilitates its use in the aqueous polymerization processes often required for creating these sensor layers. ontosight.aimdpi.com

Furthermore, the intersection of materials science and drug delivery presents fertile ground for exploration. The unique properties of fluoropolymers, such as their chemical inertness and ability to form self-assembled structures, are highly desirable for creating drug delivery vehicles. sci-hub.se Researchers could investigate the synthesis of amphiphilic block copolymers using this compound to form micelles or nanoparticles. These nanostructures could encapsulate therapeutic agents, with the fluorinated segments providing a stable core and a tunable shell for controlling drug release and interaction with biological targets. The use of fluorinated polymers in biomedical applications is a rapidly growing field, and this compound offers a new tool for designing next-generation systems. sci-hub.senih.gov

Exploration into stimuli-responsive materials is another exciting avenue. The electronic properties conferred by the hexafluoroisopropylidene group could be exploited to create materials that respond to external stimuli like pH, temperature, or electric fields. mdpi.com Such "smart" materials, synthesized using this compound, could have applications in microfluidics, artificial muscles, and controlled-release systems for both biological and industrial applications. For instance, polymers incorporating BIS-AF could be designed to undergo conformational changes in response to specific biological signals, triggering a desired function. mdpi.comnih.gov

A summary of potential research areas is presented in the table below.

Research AreaFocusPotential ApplicationsRelevant Properties of BIS-AF Moiety
Advanced Biomaterials Development of anti-fouling surfacesMedical implants, surgical tools, marine coatingsLow surface energy, hydrophobicity from -CF3 groups
Chemical Biology & Biosensing Creation of selective molecularly imprinted polymers (MIPs)Environmental monitoring, diagnostic assaysSpecific molecular recognition, electrochemical activity
Drug Delivery Systems Synthesis of fluorinated amphiphilic block copolymersTargeted drug delivery, controlled-release formulationsSelf-assembly, chemical inertness, biocompatibility
Stimuli-Responsive Materials Design of "smart" polymers sensitive to external triggersMicrofluidics, artificial muscles, biosensorsUnique electronic and dielectric properties

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the identity and purity of BIS-AF-Sodium salt in experimental settings?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC), and elemental analysis. For novel compounds, provide full spectral data (e.g., chemical shifts, coupling constants) in the main text or supplementary materials. Cross-reference with known standards or literature data for validation .
  • Data rigor : Ensure purity is ≥95% via HPLC, with residual solvent levels documented using gas chromatography (GC). Report detailed synthesis protocols, including purification steps (e.g., recrystallization solvents, column chromatography conditions) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Experimental design : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity (e.g., 60% RH), and light (UV-vis exposure). Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days). Use inert atmospheres (argon/nitrogen) for hygroscopic or oxidation-prone samples .
  • Documentation : Include degradation kinetics (e.g., Arrhenius plots) and impurity profiles in supplementary materials. Reference USP guidelines for reagent stability testing where applicable .

Q. What criteria should guide the selection of solvents for this compound in aqueous vs. non-aqueous systems?

  • Methodology : Prioritize solubility studies using polarity-indexed solvents (e.g., water, DMSO, ethanol). Measure saturation solubility via gravimetric analysis or UV-vis spectrophotometry. Avoid solvents that induce salt dissociation or precipitate under physiological conditions (e.g., phosphate buffers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Contradiction analysis : Apply triangulation by comparing results from orthogonal assays (e.g., in vitro enzymatic inhibition vs. cell-based viability assays). Statistically assess batch-to-batch variability, solvent effects, and concentration-response curves. Cross-validate findings with independent labs using blinded samples .
  • Case study : If Study A reports cytotoxicity at 10 µM while Study B shows no effect, re-evaluate cell lines (e.g., metabolic activity via ATP assays), exposure duration, and endotoxin contamination in stock solutions .

Q. What advanced experimental designs are optimal for studying this compound’s mechanism of action in complex biological systems?

  • Integrated approaches : Combine isothermal titration calorimetry (ITC) for binding affinity measurements with molecular dynamics simulations to map ligand-protein interactions. Use CRISPR-edited cell lines to validate target specificity .
  • Controls : Include negative controls (e.g., sodium salt analogs without the BIS-AF moiety) and positive controls (e.g., established inhibitors). Document all experimental parameters (pH, ionic strength) to ensure reproducibility .

Q. How should researchers address variability in synthetic yields of this compound during scale-up?

  • Process optimization : Implement design of experiments (DoE) to test variables like reaction temperature, stoichiometry, and mixing rates. Use response surface methodology (RSM) to identify critical parameters. Characterize intermediates via FTIR and X-ray diffraction to detect crystallization bottlenecks .
  • Quality control : Adhere to USP guidelines for reagent specifications, including residual solvent limits (ICH Q3C) and heavy-metal contamination checks .

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in preclinical models?

  • Data modeling : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance .
  • Reproducibility : Share raw datasets and analysis scripts in open-access repositories (e.g., Zenodo) to enable meta-analyses .

Methodological Notes

  • Referencing standards : Follow ACS Style Guide for chemical nomenclature and IUPAC conventions. Avoid commercial brand names; use generic descriptors (e.g., "HPLC-grade acetonitrile") .
  • Ethical reporting : Disclose conflicts of interest and funding sources. For biological studies, include ethical approval statements (e.g., IACUC protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.